molecular formula C21H26ClN3O3 B13373299 Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate

Cat. No.: B13373299
M. Wt: 403.9 g/mol
InChI Key: CKLFUIAYIPVGTP-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperazine moiety, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Esterification: The final step involves the esterification of the acrylate group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a tool compound for studying the interactions of isoxazole-containing molecules with biological targets.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the piperazine moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl (E)-3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate

InChI

InChI=1S/C21H26ClN3O3/c1-4-27-21(26)16(14-25-11-9-24(3)10-12-25)13-18-15(2)28-23-20(18)17-7-5-6-8-19(17)22/h5-8,13H,4,9-12,14H2,1-3H3/b16-13+

InChI Key

CKLFUIAYIPVGTP-DTQAZKPQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(ON=C1C2=CC=CC=C2Cl)C)/CN3CCN(CC3)C

Canonical SMILES

CCOC(=O)C(=CC1=C(ON=C1C2=CC=CC=C2Cl)C)CN3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.